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Compound of Interest

Compound Name: 4-Chloro-2,5-dimethylpyrimidine

Cat. No.: B1314056 Get Quote

An In-depth Technical Guide to 4-Chloro-2,5-
dimethylpyrimidine
This technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, reactivity, and potential applications of 4-Chloro-2,5-
dimethylpyrimidine, a heterocyclic compound of interest to researchers, scientists, and

professionals in drug development.

Core Properties of 4-Chloro-2,5-dimethylpyrimidine
4-Chloro-2,5-dimethylpyrimidine is a substituted pyrimidine with the chemical formula

C₆H₇ClN₂. Its structure features a pyrimidine ring substituted with a chloro group at position 4

and methyl groups at positions 2 and 5.

Physical and Chemical Data
A summary of the key physical and chemical properties of 4-Chloro-2,5-dimethylpyrimidine is

presented in the table below. It is important to note that while some properties have been

experimentally determined, others are predicted and should be considered as estimates.
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Property Value Source(s)

CAS Number 75712-74-2 [1]

Molecular Formula C₆H₇ClN₂ [1]

Molecular Weight 142.59 g/mol [1]

Boiling Point 82-83 °C at 18 mmHg [1]

193.8 ± 20.0 °C at 760 mmHg

(Predicted)
[2]

Melting Point Not available

Density 1.2 ± 0.1 g/cm³ (Predicted) [2]

Solubility Not available

Flash Point 88.5 ± 7.4 °C (Predicted) [2]

LogP (Predicted) 1.44

Synthesis and Reactivity
Synthesis of 4-Chloro-2,5-dimethylpyrimidine
A common and effective method for the synthesis of 4-chloropyrimidines is the chlorination of

the corresponding 4-hydroxypyrimidine precursor. For 4-Chloro-2,5-dimethylpyrimidine, the

starting material would be 2,5-dimethylpyrimidin-4-ol. The reaction is typically carried out using

a chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend 2,5-dimethylpyrimidin-4-ol (1.0 equivalent) in an excess of phosphorus

oxychloride (5-10 equivalents). An organic base, such as triethylamine (0.3-0.7 equivalents),

can be added to the mixture.[2]

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain

for 2-5 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography

(TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully

remove the excess phosphorus oxychloride under reduced pressure. The residue is then

slowly poured into crushed ice with vigorous stirring.

Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate

solution) until the pH is neutral. Extract the product with an organic solvent such as ethyl

acetate (3 x volume).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be further purified

by column chromatography on silica gel or by distillation under reduced pressure to yield

pure 4-Chloro-2,5-dimethylpyrimidine.[2]

Reagents & Conditions

2,5-dimethylpyrimidin-4-ol

ReactionPOCl3

Heat

4-Chloro-2,5-dimethylpyrimidineChlorination

Click to download full resolution via product page

Synthesis of 4-Chloro-2,5-dimethylpyrimidine.

Chemical Reactivity
The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic

substitution, making 4-Chloro-2,5-dimethylpyrimidine a versatile intermediate for the

synthesis of a variety of derivatives. This reactivity is enhanced by the electron-withdrawing

nature of the pyrimidine ring.
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4-Chloro-2,5-dimethylpyrimidine can readily undergo SₙAr reactions with a wide range of

nucleophiles, including amines, alcohols, and thiols.

Reaction Setup: In a suitable reaction vessel, dissolve 4-Chloro-2,5-dimethylpyrimidine
(1.0 equivalent) in an appropriate solvent (e.g., isopropanol, DMF, or water).

Addition of Nucleophile: Add the desired amine nucleophile (1.0-1.2 equivalents) to the

solution.

Addition of Base (if necessary): If the amine is used as a salt or if the reaction generates

HCl, a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 2.0 equivalents)

should be added.[3]

Reaction Conditions: Heat the reaction mixture (typically 80-120 °C) and stir until the

reaction is complete, monitoring by TLC or LC-MS.[3]

Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and

purified by column chromatography to yield the corresponding 4-aminopyrimidine derivative.

Reagents

4-Chloro-2,5-dimethylpyrimidine

ReactionNucleophile (Nu-H)

Base

4-Nu-2,5-dimethylpyrimidineSₙAr
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Nucleophilic substitution on 4-Chloro-2,5-dimethylpyrimidine.

The chloro group at the 4-position can also be displaced through palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This
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allows for the introduction of various aryl or heteroaryl substituents.

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 4-Chloro-2,5-
dimethylpyrimidine (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents),

a base (e.g., potassium carbonate, 2.0-3.0 equivalents), and a palladium catalyst (e.g.,

Pd(PPh₃)₄, 0.02-0.05 equivalents).[4]

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[4]

Reaction Conditions: Heat the reaction mixture (typically 80-110 °C) and stir for 2-24 hours,

monitoring the reaction progress by TLC or LC-MS.[4]

Work-up and Purification: After cooling, dilute the mixture with an organic solvent and wash

with water and brine. Dry the organic layer, concentrate, and purify the residue by column

chromatography to obtain the 4-aryl-2,5-dimethylpyrimidine product.

Reagents & Conditions

4-Chloro-2,5-dimethylpyrimidine

Reaction

Arylboronic Acid

Pd Catalyst
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4-Aryl-2,5-dimethylpyrimidineC-C Coupling
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Suzuki coupling of 4-Chloro-2,5-dimethylpyrimidine.

Spectroscopic Data
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Specific experimental spectroscopic data for 4-Chloro-2,5-dimethylpyrimidine is not readily

available in the searched literature. However, based on the analysis of related compounds, the

following spectral characteristics can be anticipated:

¹H NMR: The spectrum would be expected to show a singlet for the proton at the 6-position

of the pyrimidine ring, and two singlets for the two methyl groups at positions 2 and 5.

¹³C NMR: The spectrum would display signals for the six carbon atoms in the molecule, with

the carbon attached to the chlorine atom appearing at a characteristic downfield shift.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound, along with a characteristic isotopic pattern for a

molecule containing one chlorine atom.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands

for C-H, C=N, and C-Cl bonds.

Applications in Drug Development
Substituted pyrimidines are a prominent class of compounds in medicinal chemistry and are

found in the core structure of numerous approved drugs. The pyrimidine scaffold is a well-

established "hinge-binding" motif that can mimic the adenine ring of ATP, enabling competitive

inhibition at the ATP-binding site of kinases.

While specific applications of 4-Chloro-2,5-dimethylpyrimidine in drug development are not

extensively documented, its structure suggests its potential as a key intermediate in the

synthesis of bioactive molecules, particularly kinase inhibitors. The reactive 4-chloro position

allows for the introduction of various substituents to modulate potency, selectivity, and

pharmacokinetic properties. For instance, derivatives of similar chloropyrimidines have been

investigated as inhibitors of Aurora kinases, which are important targets in cancer therapy.[5]

The 2- and 5-methyl groups can also influence the binding affinity and selectivity of the final

compound.

Conclusion
4-Chloro-2,5-dimethylpyrimidine is a valuable building block for organic synthesis,

particularly in the field of medicinal chemistry. Its reactive chloro group allows for a variety of
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chemical transformations, including nucleophilic substitution and cross-coupling reactions,

providing access to a diverse range of substituted pyrimidine derivatives. While some of its

physical properties and detailed spectroscopic data are not yet fully characterized in the public

domain, its synthetic accessibility and the established biological importance of the pyrimidine

scaffold make it a compound of significant interest for the development of novel therapeutics,

especially in the area of kinase inhibition. Further research into the properties and applications

of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1314056?utm_src=pdf-custom-synthesis
https://exchemistry.com/chem-catalog/product-2046.html
https://patents.google.com/patent/CN110372602A/en
https://patents.google.com/patent/CN110372602A/en
https://www.benchchem.com/pdf/Reactivity_Showdown_2_Chloropyrimidine_vs_4_Chloropyrimidine_in_Nucleophilic_Aromatic_Substitution.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_of_4_Chloro_6_3_iodophenyl_pyrimidine.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8279414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8279414/
https://www.benchchem.com/product/b1314056#physical-and-chemical-properties-of-4-chloro-2-5-dimethylpyrimidine
https://www.benchchem.com/product/b1314056#physical-and-chemical-properties-of-4-chloro-2-5-dimethylpyrimidine
https://www.benchchem.com/product/b1314056#physical-and-chemical-properties-of-4-chloro-2-5-dimethylpyrimidine
https://www.benchchem.com/product/b1314056#physical-and-chemical-properties-of-4-chloro-2-5-dimethylpyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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